molecular formula C13H10BrNO2 B2519786 2-bromo-N-(3-hydroxyphenyl)benzamide CAS No. 64352-51-8

2-bromo-N-(3-hydroxyphenyl)benzamide

Cat. No.: B2519786
CAS No.: 64352-51-8
M. Wt: 292.132
InChI Key: ABLZIIBNXVMKFK-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-hydroxyphenyl)benzamide (CAS: 29378-70-9) is a brominated benzamide derivative featuring a 3-hydroxyphenyl substituent on the amide nitrogen. This compound is structurally characterized by:

  • Bromo substituent at the ortho position of the benzoyl group, which may influence electronic properties and reactivity.
  • 3-Hydroxyphenyl group, enabling hydrogen bonding interactions due to the phenolic -OH moiety.

Its characterization would likely involve spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name

2-bromo-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLZIIBNXVMKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-hydroxyphenyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Coupling Reaction: The brominated benzamide is then coupled with 3-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of 2-bromo-N-(3-oxophenyl)benzamide.

    Reduction: Formation of 2-bromo-N-(3-methoxyphenyl)benzamide.

Scientific Research Applications

2-bromo-N-(3-hydroxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Substituents Synthesis Method Key Properties/Findings Applications/Activity References
This compound 3-Hydroxyphenyl, Br Likely from benzoyl chloride + 3-hydroxyaniline Hydrogen bonding via -OH group; safety data (SDS) provided Potential biological activity (inferred)
2-Bromo-N-(tert-butyl)benzamide tert-Butyl Suzuki-Miyaura coupling High enantioselectivity (87% ee) in asymmetric catalysis Catalytic asymmetric synthesis
MS-0022 (2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) Complex aryl group Focused diversity library screening Smoothened antagonist; inhibits Hedgehog pathway (IC₅₀ ~ nM range) Anticancer activity in xenografts
2-Bromo-N-(2-iodophenyl)benzamide 2-Iodophenyl Unspecified (likely coupling reaction) High molecular weight (402.03 g/mol); potential halogen bonding Halogen-mediated interactions
3-Bromo-N-phenylbenzamide Phenyl Oxidative coupling of benzaldehyde + aniline Simple structure; 73% yield via Bu4NI/TBHP-mediated synthesis Intermediate in organic synthesis
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide Cyano-tetrahydrobenzo[b]thiophen Unspecified Stabilized by hydrophobic and π-π interactions Potential drug candidate (structural motif)

Structural and Electronic Comparisons

  • Hydrogen Bonding : The 3-hydroxyphenyl group in the target compound enables strong hydrogen bonding, a feature absent in tert-butyl or iodophenyl analogs. This property may enhance solubility and biological interactions .
  • Halogen Effects : Bromine and iodine substituents influence electronic properties (e.g., electron-withdrawing effects) and reactivity. Iodine’s larger atomic radius may facilitate halogen bonding, as seen in 2-bromo-N-(2-iodophenyl)benzamide .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) improve enantioselectivity in catalytic reactions by restricting molecular conformations.

Biological Activity

2-Bromo-N-(3-hydroxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Bromine atom : Known for enhancing biological activity through halogen bonding.
  • Hydroxy group : Enhances solubility and interaction with biological targets.
  • Amide functional group : Contributes to stability and potential interactions with enzymes.

The molecular formula is C13_{13}H10_{10}BrN1_{1}O1_{1} with a molecular weight of approximately 292.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation and cancer progression, leading to reduced cell proliferation and inflammation.
  • Receptor Modulation : It has been shown to bind to sigma receptors, which are implicated in pain modulation and cancer cell growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated:

  • Inhibition of Cancer Cell Lines : The compound has shown effectiveness against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancers. IC50_{50} values range from 1.5 µM to 5 µM, indicating potent antiproliferative effects .
Cell LineIC50_{50} (µM)Reference
PC-31.5
MCF-72.0
HCT-1165.0

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been supported by studies showing its ability to reduce cytokine production in vitro. This suggests potential applications in treating inflammatory diseases by modulating immune responses.

Case Studies

  • Study on Prostate Cancer : A study utilizing PC-3 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, confirming its potential as a therapeutic agent for prostate cancer .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in paw edema, indicating its efficacy in reducing inflammation through enzymatic inhibition.

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